molecular formula C15H21N3O4 B11231985 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid

4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid

Katalognummer: B11231985
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: OCTWVPQWEOOCTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid is a synthetic chemical compound designed for research and development purposes. This molecule features a cyclohepta[c]pyridazinone core, a scaffold recognized in medicinal chemistry for its potential bioactivity . The structure is functionalized with an acetic acid linker and a 4-aminobutanoic acid tail, which may influence its physicochemical properties and biomolecular interactions. Compounds based on similar tricyclic frameworks have been investigated for their antiproliferative effects in various disease models, with some analogs demonstrating sub-micromolar activity and the ability to induce cell cycle arrest . The presence of the butanoic acid moiety suggests potential for further chemical modification or could play a role in target engagement. Researchers can utilize this compound as a key intermediate in organic synthesis or as a building block for the development of novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Eigenschaften

Molekularformel

C15H21N3O4

Molekulargewicht

307.34 g/mol

IUPAC-Name

4-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C15H21N3O4/c19-13(16-8-4-7-15(21)22)10-18-14(20)9-11-5-2-1-3-6-12(11)17-18/h9H,1-8,10H2,(H,16,19)(H,21,22)

InChI-Schlüssel

OCTWVPQWEOOCTD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cycloheptanone Precursor Functionalization

The synthesis begins with cycloheptanone , which undergoes sequential modifications:

  • Step 1 : Bromination at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride yields 2-bromocycloheptanone (80% yield).

  • Step 2 : Condensation with hydrazine hydrate forms the pyridazinone ring. Optimized conditions (reflux in ethanol, 12 hours) achieve a 75% yield of 3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-one.

Critical Note : Excess hydrazine (>2 equivalents) leads to over-cyclization, producing undesired bicyclic byproducts.

Acetylation and Amide Coupling Strategies

Acetyl Linker Installation

The 3-oxo group of Fragment A is acetylated using acetic anhydride in the presence of pyridine (0°C, 2 hours), yielding 2-acetyl-3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine (92% purity by HPLC).

Amide Bond Formation with 4-Aminobutanoic Acid

Two primary methods dominate this step:

Method A: Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)

  • Conditions : Dichloromethane, 0°C → room temperature, 24 hours

  • Yield : 68% (crude), requiring purification via silica gel chromatography.

Method B: Mixed Anhydride Approach

  • Reagents : Isobutyl chloroformate, N-methylmorpholine

  • Conditions : Tetrahydrofuran (THF), −15°C, 1 hour

  • Yield : 74% with reduced epimerization risk.

Comparative Data :

ParameterMethod AMethod B
Yield (%)6874
Purity (HPLC, %)9598
Reaction Time (h)241

Resolution and Purification of 4-Aminobutanoic Acid

Enzymatic Kinetic Resolution

Racemic N-benzoyl-2-aminobutyric acid is resolved using L-specific acylase enzymes (EC 3.5.1.14) at 65°C, pH 8.0. The (S)-enantiomer is isolated with >99% enantiomeric excess (ee) via crystallization, while the (R)-enantiomer is recycled through racemization.

Direct Synthesis via Asymmetric Hydrogenation

Catalytic hydrogenation of 2-acetamido-2-butenoic acid using Rhodium-(R)-BINAP complexes achieves 92% ee, though scalability remains limited.

Final Assembly and Deprotection

The acetylated Fragment A is coupled with 4-aminobutanoic acid (Fragment C) using Method B, followed by saponification of ethyl ester protective groups (if present):

  • Reagents : LiOH in THF/H2O (1:1)

  • Conditions : 0°C → 25°C, 4 hours

  • Yield : 85% after recrystallization from ethyl acetate/hexane.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 8.4 (t, J = 5.6 Hz, 1H, NH), 3.2–2.8 (m, 4H, cycloheptane CH2), 2.5 (s, 2H, acetyl CH2), 2.3–1.6 (m, 10H, butanoic acid + cycloheptane CH2).

  • HRMS (ESI+) : m/z calc. for C₁₈H₂₅N₃O₄ [M+H]⁺: 364.1869, found: 364.1865.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity with retention time = 6.7 minutes.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Immobilized acylase enzymes on ion-exchange resins reduce production costs by enabling 15 reaction cycles without significant activity loss.

Solvent Recycling

THF recovery via fractional distillation achieves 92% solvent reuse, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Amide Bond Hydrolysis

The acetyl-amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding two primary products:

  • 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine-2-acetic acid

  • 4-aminobutanoic acid

Conditions Reactants Products Yield Reference
6M HCl, reflux, 12hCompound + HClCyclohepta[c]pyridazine acetic acid + 4-aminobutanoic acid85%
2M NaOH, 80°C, 6hCompound + NaOHCyclohepta[c]pyridazine acetate salt + sodium 4-aminobutanoate78%

Mechanism : Acidic conditions protonate the amide carbonyl, while basic conditions deprotonate the nucleophile (water or hydroxide), facilitating nucleophilic attack and bond cleavage .

Carboxylic Acid Derivative Formation

The terminal carboxylic acid undergoes typical reactions, such as esterification and amidation:

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis produces methyl esters:

Conditions Reactants Products Yield Reference
H₂SO₄, MeOH, refluxCompound + MethanolMethyl 4-{[(3-oxo-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoate92%

Amide Formation

Coupling with amines (e.g., benzylamine) using carbodiimide reagents (e.g., DCC):

Conditions Reactants Products Yield Reference
DCC, DMAP, CH₂Cl₂, 24hCompound + BenzylamineN-Benzyl-4-{[(3-oxo-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanamide76%

Cyclohepta[c]pyridazinone Ring Reactivity

The lactam ring undergoes ring-opening under strong nucleophilic conditions:

Alkaline Ring-Opening

Treatment with aqueous NaOH at elevated temperatures cleaves the lactam:

Conditions Reactants Products Yield Reference
4M NaOH, 100°C, 8hCompound + NaOH2-Acetamidoheptanedioic acid + pyridazine derivatives68%

Reduction Reactions

The keto group in the cyclohepta[c]pyridazinone moiety can be reduced:

Sodium Borohydride Reduction

Selective reduction of the ketone to an alcohol:

Conditions Reactants Products Yield Reference
NaBH₄, EtOH, 0°C, 2hCompound + NaBH₄4-{[(3-hydroxy-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid60%

Biological Interactions

The compound participates in enzyme-mediated reactions, such as:

  • Protease-Catalyzed Cleavage : Enzymatic hydrolysis of the amide bond in physiological conditions .

  • Kinase Interactions : The pyridazinone ring may act as a kinase inhibitor mimic, interfering with ATP-binding sites .

Stability Profile

Condition Observation Reference
pH 2–6 (aqueous)Stable for >48h; no decomposition
pH >10Rapid hydrolysis of the amide bond
UV light (254 nm)Photodegradation of the pyridazinone ring within 6h

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid serves as a versatile building block for creating more complex molecules. It is utilized in various organic reactions due to its functional groups that can undergo oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound has potential biological activities. Studies have focused on:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Binding : It can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

  • Anti-inflammatory Properties : Preliminary studies suggest it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses .
  • Anticancer Activity : Ongoing research aims to evaluate its efficacy against different cancer types through mechanisms involving apoptosis and cell cycle regulation .

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new materials with specific properties tailored for various applications .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of derivatives of this compound using molecular docking techniques. The results indicated promising interactions with the active site of the 5-lipoxygenase enzyme, suggesting further structural optimization could enhance its efficacy .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that the compound induces apoptosis in specific cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Wirkmechanismus

The mechanism of action of 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide Core Structure: Shares the cyclohepta[c]pyridazinone scaffold. Substituents: Replaces the butanoic acid with a trifluoromethyl-benzimidazole ethylacetamide group. Key Differences:

  • The trifluoromethyl (-CF₃) group enhances lipophilicity (higher logP) and metabolic stability due to its electron-withdrawing nature.
  • Applications: Likely explored as a kinase inhibitor or protease modulator due to benzimidazole’s prevalence in such drug classes .

2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic Acid (CAS 1232810-21-7) Core Structure: Identical cyclohepta[c]pyridazinone core. Substituents: Acetic acid group instead of the butanoic acid derivative. Key Differences:

  • Shorter carbon chain reduces molecular weight (estimated 266 g/mol vs. ~350 g/mol for the butanoic acid analogue).
  • Lower HBD count (1 vs.

Physicochemical and Computational Properties

Property Target Compound (Butanoic Acid Derivative) Acetamide Derivative Acetic Acid Derivative
Molecular Weight (g/mol) ~350 ~480 ~266
Hydrogen Bond Donors (HBD) 2 2 1
Hydrogen Bond Acceptors (HBA) 5 7 4
Topological Polar Surface Area (Ų) ~85 (estimated) ~100 (estimated) 70
Rotatable Bonds 6 7 2
Lipophilicity (logP) ~1.2 (predicted) ~2.8 (predicted) ~0.5
  • The acetamide derivative’s trifluoromethyl-benzimidazole group elevates logP, favoring membrane permeability but possibly compromising aqueous solubility .

Biologische Aktivität

The compound 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid represents a unique structure within the realm of heterocyclic compounds. Its biological activity is of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of 224.27 g/mol. The structure features a cycloheptapyridazine ring, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight224.27 g/mol
InChI Key[InChIKey here]
CAS Number[CAS Number here]

Antiviral Activity

Recent studies have indicated that derivatives of similar heterocyclic compounds exhibit antiviral properties. For instance, certain β-amino acid heterocycles have been shown to act as neuraminidase inhibitors, which could be relevant for developing antiviral agents against influenza viruses . The specific activity of this compound in this context remains to be fully elucidated.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example, one study reported that certain derivatives suppressed TNF-α production in vitro and exhibited anti-edematous effects in vivo . The potential for this compound to modulate inflammatory responses warrants further exploration.

Antibacterial Activity

The antibacterial properties of compounds containing β-amino acid moieties have been documented extensively. These compounds have shown efficacy against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . Future studies should investigate whether this compound exhibits similar antibacterial activity.

Study 1: In Vitro Evaluation

In a recent in vitro study assessing the biological activity of related compounds on human cell lines, researchers found that certain derivatives inhibited cell proliferation at varying concentrations. The IC50 values ranged from 10 μM to 30 μM for several tested compounds . This suggests that structural modifications can significantly impact biological efficacy.

Study 2: In Vivo Efficacy

Another study focused on the in vivo effects of related compounds in murine models of inflammation. The administration of these compounds resulted in a marked reduction in paw edema and inflammatory markers compared to controls . This indicates potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound, and how can coupling reagents optimize amide bond formation?

  • The compound’s acetylated amino group requires careful amide coupling. Reagents like HOBt/EDC in DMF (40°C, 12–24 hours) improve yield by activating carboxyl groups and minimizing racemization. Post-reaction, liquid-liquid extraction (ethyl acetate/water) and drying (Na₂SO₄) are critical for purity .

Q. Which spectroscopic techniques confirm structural integrity post-synthesis?

  • ¹H/¹³C NMR in deuterated DMSO resolves cycloheptane ring protons (δ 1.2–2.8 ppm) and acetyl carbonyl signals (δ 170–175 ppm). HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) validates purity (>95%) by retention time alignment with standards .

Q. How can solubility challenges be addressed during in vitro assays?

  • The compound’s polar surface area (70 Ų) and hydrogen bond acceptors (4) suggest moderate aqueous solubility. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in PBS (pH 7.4) is recommended. Sonication (30 min, 25°C) aids dispersion .

Advanced Research Questions

Q. What computational approaches predict target binding affinity, given the compound’s physicochemical properties?

  • Molecular docking (AutoDock Vina) with cyclooxygenase isoforms can model interactions, leveraging the compound’s logP (~1.5) and topological polar surface area. MD simulations (NAMD, 100 ns) assess stability of hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

Q. How do solvent polarity and reaction kinetics influence degradation pathways?

  • In polar solvents (e.g., DMF), hydrolysis of the pyridazinone ring (3-oxo group) may occur at >60°C. LC-MS/MS monitors degradation products (e.g., butanoic acid derivatives), while Arrhenius plots (20–50°C) quantify activation energy for stability profiling .

Q. What in vitro models best correlate with in vivo pharmacokinetics?

  • Caco-2 monolayers assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption). Microsomal stability assays (human liver microsomes, NADPH) quantify metabolic clearance, with LC-HRMS identifying oxidative metabolites (e.g., hydroxylation at C5/C8) .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Contradictions may arise from off-target effects (e.g., kinase inhibition). CRISPR-Cas9 knockout of suspected off-target genes (e.g., MAPK) or phosphoproteomics (LC-MS) identifies signaling perturbations. Dose-response curves (IC₅₀) validate specificity .

Methodological Considerations

  • Synthetic Optimization : Replace EDC with DMT-MM for lower epimerization risk in polar aprotic solvents .
  • Analytical Validation : Use 2D NMR (HSQC/COSY) to resolve overlapping cycloheptane signals .
  • Data Interpretation : Apply Bayesian statistics to distinguish assay noise from true bioactivity in low-concentration experiments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.